molecular formula C16H12N4O5S B2880917 1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 852366-10-0

1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2880917
CAS RN: 852366-10-0
M. Wt: 372.36
InChI Key: QCKGSPFNFUWRNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazol-2-yl group and a 3-nitrobenzyl group . These groups are common in many bioactive compounds and pharmaceuticals .


Synthesis Analysis

Thiazolidine motifs, which are likely present in this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Chemical Reactions Analysis

Palladium-assisted nanocatalysts for carbon-carbon bond formation including Suzuki, Heck, Sonogashira, Negishi, Stille, Kumada, and Hiyama cross-coupling reactions have made a huge impact on organic reactions . These reactions could potentially be relevant to the synthesis or reactions of this compound.

Scientific Research Applications

Hydrogen Bonding and Molecular Assembly

The study of hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 2-nitrobenzoate, 3-nitrobenzoate, and 4-nitrobenzoate, demonstrates the compound's involvement in forming hydrogen-bonded structures. These structures vary from three-dimensional to one-dimensional, depending on the specific nitro-substituted benzoic acid used. The research highlights the compound's utility in molecular assembly and the efficacy of cyclic amide-amide hydrogen-bonding homodimer motifs in this process, providing insights into its potential applications in designing molecular structures through hydrogen bonding (Smith & Wermuth, 2010).

Oxidative Benzoin Reactions

Oxidative benzoin reactions describe a synthesis method using aromatic nitrocompounds as oxidizing agents. This process, catalyzed by cyanide ion or a conjugate base of a thiazolium ion, yields esters from aldehydes and alcohols. The study presents a variety of by-products, demonstrating the compound's role in facilitating oxidative reactions that may be leveraged in synthetic organic chemistry to produce valuable chemical intermediates and end products (Castells et al., 1982).

Antifungal Activity

Research on new thiazolo[3,2-a]pyridines and related heterocyclic systems has shown that these compounds possess antifungal properties. The study involved the synthesis of 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines, which upon cyclization with various agents, produced polycyclic heterocycles. This work indicates potential applications of the compound in developing antifungal agents and highlights its role in creating complex heterocyclic systems that could have therapeutic benefits (al-Thebeiti, 2000).

Future Directions

Palladium-based nanocatalysts have been extensively studied both in academia and in the industry because of their applications such as in carbon-carbon cross-coupling reactions, carbon-carbon homocoupling reactions, carbon-heteroatom cross-coupling reactions, and C-H activation, hydrogenation, esterification, oxidation, and reduction . These could potentially be relevant to future research involving this compound.

properties

IUPAC Name

1-[(3-nitrophenyl)methoxy]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S/c21-14(18-16-17-6-8-26-16)13-5-2-7-19(15(13)22)25-10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKGSPFNFUWRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

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